Bienvenue dans la boutique en ligne BenchChem!

Calcium Clofibrate

Bioavailability Pharmacokinetics Formulation Development

Source Calcium Clofibrate (CAS 39087-48-4) for research requiring a well-characterized, early-generation fibrate. This calcium salt prodrug is essential for replicating historical pharmacological data, where substitution with newer agents (e.g., gemfibrozil) will not yield equivalent experimental outcomes due to clinically meaningful differences in efficacy and adverse effect profiles. It serves as a critical reference standard for HPLC and bioanalytical assay calibration. Justify your procurement by specific need for PPARα mechanistic studies or analytical method development.

Molecular Formula C20H20CaCl2O6
Molecular Weight 467.3 g/mol
CAS No. 39087-48-4
Cat. No. B1208866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium Clofibrate
CAS39087-48-4
Molecular FormulaC20H20CaCl2O6
Molecular Weight467.3 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2]
InChIInChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2
InChIKeyIXCILCKRXAZYGP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 kg / 25 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Clofibrate CAS 39087-48-4: Technical Baseline for Fibrate Procurement and Research


Calcium clofibrate (CAS 39087-48-4) is the calcium salt formulation of clofibrate, an aryloxyisobutyric acid derivative [1]. As a member of the fibrate class of lipid-regulating agents, it functions as a prodrug that undergoes rapid in vivo hydrolysis to the active metabolite clofibric acid (p-chlorophenoxyisobutyric acid, CPIB) [2]. The compound acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism [3].

Calcium Clofibrate Procurement Risk: Why Generic Substitution with Alternative Fibrates Fails


Within the fibrate class, interchangeability is precluded by clinically meaningful differences in both lipid-modifying efficacy and adverse effect profiles. Early evidence demonstrated that clofibrate (and by extension its calcium salt) showed limited efficacy and a poor benefit-to-risk ratio compared to later-generation fibrates [1]. A direct comparative trial found that gemfibrozil produced comparable effects on serum lipid levels but without the significant side effect burden encountered in clofibrate trials [2]. Consequently, procurement of calcium clofibrate for any application must be justified by a specific requirement—whether historical control data, mechanistic research on early PPARα agonists, or analytical reference standard needs—as substitution with newer agents will not yield equivalent experimental or clinical outcomes.

Calcium Clofibrate Product-Specific Quantitative Evidence for Scientific Selection


Bioequivalence of Calcium Clofibrate Formulations: Quantitative Cmax and AUC Evidence

In a crossover study of 12 human subjects, the bioavailability of clofibric acid from calcium clofibrate alone was compared to that from a standard clofibrate formulation and a calcium clofibrate-calcium carbonate combination [1]. The 95% confidence intervals for bioavailability differences were such that they were unlikely to be detected in clinical practice, establishing bioequivalence among all three formulations [1]. Peak mean plasma concentrations were 80 ± 13 µg/mL for calcium clofibrate alone (853 mg dose) versus 64 ± 18 µg/mL for standard clofibrate (885 mg dose), with elimination half-lives of 15-17 hours across all formulations [1].

Bioavailability Pharmacokinetics Formulation Development

Comparative Lipid-Lowering Efficacy: Calcium Clofibrate vs. Cholestyramine in Type IIA Hyperlipoproteinemia

In a clinical trial of patients with type IIA hyperlipoproteinemia, treatment with calcium clofibrate (2 g/day) reduced total cholesterol concentration [1]. The combination of calcium clofibrate and calcium carbonate (2 + 2 g/day) was found to be at least as effective as cholestyramine (12 g/day), a non-fibrate lipid-lowering agent [1]. Calcium clofibrate decreased very low density and low density lipoprotein cholesterol, triglycerides, and phospholipids, while high density lipoprotein cholesterol remained unchanged [1]. Cholestyramine, in contrast, decreased only low density lipoprotein lipids [1].

Dyslipidemia Lipid Metabolism Clinical Pharmacology

Steady-State Pharmacokinetics: Calcium Clofibrate-Carbonate Combination vs. Clofibrate

In a 10-day repeated-dose study, the steady-state bioavailability of clofibric acid from a calcium clofibrinate-carbonate combination (1:1 w/w) was compared to that from a reference clofibrate formulation [1]. Formulation-related differences in bioavailability were not significant, with 95% confidence limits within -2% to +8% of the mean for the reference [1]. Mean steady-state plasma concentrations on day 10 were 119 ± 23 µg/mL for the calcium combination versus 116 ± 22 µg/mL for clofibrate [1]. The elimination half-lives were 25.5 ± 3.2 h and 24.2 ± 4.4 h, respectively [1].

Steady-State Pharmacokinetics Long-Term Dosing Bioequivalence

Long-Term Lipid Modification: Calcium Clofibrate-Carbonate vs. Clofibrate in Hyperlipoproteinemia Subtypes

A 6-month single-blind placebo-controlled study compared the combination of calcium clofibrate and calcium carbonate (4C, 2+2 g/day) to clofibrate alone (1C, 2 g/day) in 30 hyperlipidemic patients [1]. Both treatments decreased total serum cholesterol, particularly in type IIA and IIB subgroups [1]. In the type IIA subgroup, 4C was somewhat more effective than 1C in decreasing (VLDL + LDL)-cholesterol [1]. Both treatments increased HDL-cholesterol by 18% versus placebo and decreased serum triglycerides by 33% [1]. No significant difference in triglyceride reduction was observed between 1C and 4C [1].

Hyperlipoproteinemia HDL Cholesterol Long-Term Therapy

Calcium Clofibrate Applications: Research and Analytical Use Cases


Historical Control Replication in Lipid Metabolism Studies

When replicating or extending historical studies on fibrate pharmacology, the use of calcium clofibrate is essential to ensure comparability of results. The pharmacokinetic and pharmacodynamic data from direct comparator studies [1] establish that calcium clofibrate provides a well-characterized exposure profile for the active metabolite clofibric acid. This is particularly critical for studies investigating PPARα-mediated effects on lipid metabolism, where the precise agonist exposure must match that of reference studies [2].

Analytical Reference Standard for Fibrate Quantification

Calcium clofibrate serves as a valuable reference standard in the development and validation of analytical methods for detecting fibrates in complex matrices. Its distinct chemical properties enable its use in HPLC and capillary electrophoresis methods designed for the simultaneous determination of multiple lipid-regulating drugs [1]. As a well-defined calcium salt, it provides a stable and reproducible standard for calibration curves in bioanalytical assays [2].

Mechanistic Studies of PPARα Agonism

Research into the molecular mechanisms of PPARα activation can leverage calcium clofibrate as a prototypical agonist. The compound's well-documented ability to upregulate PPARα target genes [1] and its characterized pharmacokinetic profile [2] make it a suitable tool compound for in vitro and in vivo studies of PPARα-mediated transcriptional regulation, particularly in comparative studies with newer, more selective fibrates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium Clofibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.